molecular formula C12H14O4 B8586476 3-Hydroxy-3-(2,4,5-trimethoxyphenyl)-1-propyne

3-Hydroxy-3-(2,4,5-trimethoxyphenyl)-1-propyne

Cat. No. B8586476
M. Wt: 222.24 g/mol
InChI Key: QPXUKUBWQSIORQ-UHFFFAOYSA-N
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Patent
US06313310B1

Procedure details

3-Hydroxy-3-(2,4,5-trimethoxyphenyl)-1-propyne was prepared according to Method A above from 2,4,5-trimethoxybenzaldehyde (0.784 g, 4 mmol) (Aldrich) in THF (20 mL) and ethynylmagnesium chloride (5 mmol, 10 mL, 0.5M solution in tetrahydrofuran) (Aldrich). (Yield 548 mg, 71%).
Quantity
0.784 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:4]=1[CH:5]=[O:6].[C:15]([Mg]Cl)#[CH:16]>C1COCC1>[OH:6][CH:5]([C:4]1[CH:7]=[C:8]([O:13][CH3:14])[C:9]([O:11][CH3:12])=[CH:10][C:3]=1[O:2][CH3:1])[C:15]#[CH:16]

Inputs

Step One
Name
Quantity
0.784 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C(=C1)OC)OC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(#C)[Mg]Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C#C)C1=C(C=C(C(=C1)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.